Physicochemical Properties & Application Guide: Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate
Physicochemical Properties & Application Guide: Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate
[1]
Executive Summary
Pentafluorophenyl 3-(pyridin-2-yloxy)benzoate (CAS 921938-61-6) is a high-performance activated ester widely utilized in medicinal chemistry and bioconjugation. Unlike standard alkyl esters, this compound features a pentafluorophenyl (PFP) leaving group, rendering the carbonyl carbon highly electrophilic.
This unique architecture allows for rapid, catalyst-free amidation reactions under mild conditions. It serves as a critical intermediate for introducing the 3-(pyridin-2-yloxy)benzoyl moiety—a pharmacophore frequently observed in kinase inhibitors and protein-protein interaction modulators—onto amines, peptides, or polymeric scaffolds.[1]
Molecular Architecture & Physicochemical Profile[2]
The molecule consists of three distinct functional domains: the central benzoate core, the ether-linked pyridine ring (providing solubility and H-bond acceptance), and the reactive pentafluorophenol ester.
Key Physicochemical Data[1][3]
| Property | Value / Description | Note |
| CAS Number | 921938-61-6 | Unique Identifier |
| Molecular Formula | C₁₈H₈F₅NO₃ | |
| Molecular Weight | 381.26 g/mol | |
| Physical State | White to off-white solid | Crystalline nature due to rigid aromatic stacking |
| Predicted LogP | ~4.2 – 4.5 | Highly Lipophilic (PFP group contribution +2.[1]0) |
| Solubility (Good) | DCM, DMF, DMSO, THF | Dissolve in organic solvent before aqueous buffer addition |
| Solubility (Poor) | Water, Hexanes | Hydrophobic nature limits direct aqueous solubility |
| Reactivity | High (Electrophilic) | Susceptible to nucleophilic attack (amines > water) |
Structural Analysis & Electronic Effects
The pentafluorophenyl (PFP) group is the engine of this molecule's reactivity. The five fluorine atoms exert a powerful inductive electron-withdrawing effect ($ -I $), significantly pulling electron density away from the carbonyl carbon.
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Activation Energy: The $ pK_a $ of the leaving group (pentafluorophenol) is ~5.5, compared to ~10 for phenol or ~16 for ethanol. This lower $ pK_a $ makes PFP a superior leaving group, facilitating amide bond formation without the need for exogenous coupling reagents like EDC or HATU.
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Pyridine Moiety: The nitrogen on the pyridine ring ($ pK_a $ ~5.2) provides a site for protonation. In acidic HPLC mobile phases (e.g., 0.1% TFA), this will result in a charged species, significantly altering retention time compared to neutral conditions.
Reactivity Profile: Aminolysis vs. Hydrolysis[4]
Understanding the competition between the desired reaction (aminolysis) and the degradation pathway (hydrolysis) is critical for experimental success.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution .[2] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The PFP group is then expelled as the pentafluorophenolate anion.
Figure 1: Mechanism of amide bond formation using PFP active esters. The reaction is driven by the stability of the leaving pentafluorophenolate anion.
Hydrolytic Stability
While PFP esters are more stable than NHS (N-hydroxysuccinimide) esters in neutral buffers, they are not immune to hydrolysis.[1]
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pH Sensitivity: Hydrolysis rates increase exponentially at pH > 8.0 due to hydroxide ion attack.
-
Storage: Moisture is the primary enemy. Spontaneous hydrolysis yields 3-(pyridin-2-yloxy)benzoic acid , which is non-reactive toward amines without adding fresh coupling agents.
Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols should be employed.
Protocol: Stock Solution Preparation & Storage
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Solvent Choice: Use anhydrous DMF or DMSO.[3][4] Avoid protic solvents (Methanol, Ethanol) as they can cause transesterification over time.
-
Concentration: Prepare at 10–50 mM.
-
Storage: Aliquot into single-use vials, purge with Argon/Nitrogen, and store at -20°C.
-
Validation: Before use, check the solution clarity. Any precipitate suggests hydrolysis (the carboxylic acid byproduct is often less soluble in organic concentrates).
Protocol: Hydrolytic Stability Assay (HPLC)
Before committing valuable amine substrates, validate the integrity of your PFP ester batch.
Objective: Determine the percentage of active ester remaining versus hydrolyzed acid.
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Preparation: Dissolve 1 mg of PFP ester in 100 µL Acetonitrile (ACN).
-
Dilution: Add 900 µL of water/ACN (1:1). Note: Perform analysis immediately.
-
HPLC Method:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (Benzoate absorption) and 220 nm (Amide/Peptide bond).[1]
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-
Analysis:
Self-Validation Logic: If Peak 2 constitutes >10% of the total integrated area (Peak 2 + Peak 3), repurify the material or account for the stoichiometry loss.
Figure 2: Quality Control Workflow for PFP Esters prior to critical conjugation steps.
Handling & Safety (E-E-A-T)
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Toxicity: PFP esters release pentafluorophenol upon reaction. Pentafluorophenol is corrosive and toxic.[5] All reactions must be performed in a fume hood.
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Quenching: Upon reaction completion, quench excess PFP ester with a scavenger amine (e.g., Ethanolamine or Tris buffer) before workup to prevent non-specific acylation during purification.
-
Disposal: Collect all waste in halogenated organic solvent containers.
References
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BenchChem. (2025).[3][6] Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Technical Support Center. Link
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National Institutes of Health (NIH). (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. PMC. Link
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Sigma-Aldrich. (2025). Pentafluorophenyl 3-(pyrid-2-yloxy)benzoate Product Specification (CAS 921938-61-6).Link[1]
-
Royal Society of Chemistry. (2025).[7] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.[3][2][4][6] Link
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BroadPharm. (2022). PEG PFP Ester Reagents: Hydrolysis and Conjugation Protocols.Link
Sources
- 1. BindingDB BDBM705177 2-((3-fluoro-1H-pyrrolo[2,3-b] pyridin-5-yl)oxy)-N-((4-((((1r,4r)- 4-hydroxy-4-methylcyclohexyl) methyl)amino)-3-nitrophenyl) sulfonyl)-4-(6-((R)-2-(2- isopropylphenyl)-4-(3-methoxy- 4-(oxetan-3-yloxy) benzylpiperazin-1-yl)-2-azaspiro [3.3]heptan-2-yl)benzamide::US20240376097, Example 351 [w.bindingdb.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 3-(Pyridin-2-yl)benzoic acid | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
